3-Bromoimidazo[1,5-a]pyridine
Overview
Description
“3-Bromoimidazo[1,5-a]pyridine” is a chemical compound. It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C8H5BrN2O2 .
Synthesis Analysis
“3-Bromoimidazo[1,5-a]pyridine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Chemical Reactions Analysis
In the synthesis of “3-Bromoimidazo[1,5-a]pyridine”, there is a fierce competition between amidation and bromination . The iodine plays an extremely important role in this C–C bond cleavage reaction .
Scientific Research Applications
Summary of the Application
“3-Bromoimidazo[1,5-a]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . These compounds have significant biological and therapeutic value .
Methods of Application or Experimental Procedures
The synthesis of “3-Bromoimidazo[1,5-a]pyridine” involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method of synthesis is very meaningful due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
2. Application in Optoelectronic Devices
Summary of the Application
“3-Bromoimidazo[1,5-a]pyridine” and its derivatives have shown potential in the field of optoelectronics . Their unique chemical structure and versatility make them suitable for use in various technological applications .
3. Application in Sensors
Summary of the Application
“3-Bromoimidazo[1,5-a]pyridine” and its derivatives can also be used in sensors . Their unique chemical structure and luminescent properties make them suitable for this application .
4. Application in Anti-Cancer Drugs
Summary of the Application
“3-Bromoimidazo[1,5-a]pyridine” and its derivatives have shown potential in the development of anti-cancer drugs . Their unique chemical structure and biological properties make them suitable for this application .
5. Application in Emitters for Confocal Microscopy and Imaging
Summary of the Application
“3-Bromoimidazo[1,5-a]pyridine” and its derivatives can also be used in emitters for confocal microscopy and imaging . Their unique chemical structure and luminescent properties make them suitable for this application .
Safety And Hazards
“3-Bromoimidazo[1,5-a]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant Papers
- "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines"
- "Biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents against breast cancer cells"
- "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents"
- "One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives"
properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUUZMVCNDSPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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